molecular formula C7H3ClN2O2 B598862 3-Chloro-5-cyanopyridine-2-carboxylic acid CAS No. 1200497-81-9

3-Chloro-5-cyanopyridine-2-carboxylic acid

Cat. No.: B598862
CAS No.: 1200497-81-9
M. Wt: 182.563
InChI Key: NHQRPMDOQOKWPU-UHFFFAOYSA-N
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Description

3-Chloro-5-cyanopyridine-2-carboxylic acid is a halogenated pyridine derivative featuring a carboxylic acid group at position 2, a chlorine substituent at position 3, and a cyano group at position 3. This compound’s structure combines electron-withdrawing groups (Cl and CN) with a carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-deficient pyridine ring, enabling participation in nucleophilic substitutions, cross-coupling reactions, and cyclization processes.

Properties

IUPAC Name

3-chloro-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQRPMDOQOKWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678884
Record name 3-Chloro-5-cyanopyridine-2-carboxylic acid
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200497-81-9
Record name 3-Chloro-5-cyanopyridine-2-carboxylic acid
Source CAS Common Chemistry
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Record name 3-Chloro-5-cyanopyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-CYANOPYRIDINE-2-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyanopyridine-2-carboxylic acid typically involves the chlorination of 5-cyanopyridine-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-cyanopyridine-2-carboxylic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyanopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine and cyano groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological macromolecules, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications References
3-Chloro-5-cyanopyridine-2-carboxylic acid Cl (3), CN (5), COOH (2) C₇H₃ClN₂O₂ 182.57 High reactivity due to electron-withdrawing groups; used in drug intermediates.
6-Chloro-5-cyanopyridine-2-carboxylic acid Cl (6), CN (5), COOH (2) C₇H₃ClN₂O₂ 182.57 Isomeric differences alter electronic distribution; applications in coordination chemistry.
5-Chloro-2-cyanopyridine-4-carboxylic acid Cl (5), CN (2), COOH (4) C₇H₃ClN₂O₂ 182.57 Carboxylic acid at position 4 may influence solubility; limited commercial availability.
3-Acetyl-5-chloro-2-pyridinecarboxylic acid Cl (5), Acetyl (3), COOH (2) C₈H₆ClNO₃ 199.59 Acetyl group enhances lipophilicity; potential use in antimicrobial agents.
5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid Cl (2), AcO (5), COOH (3) C₈H₆ClNO₄ 215.59 Ester functionality (AcO) enables prodrug strategies; hydrolytically unstable.
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid Cl (5), O-linked 2-methylpyridine (2), COOH (3) C₁₂H₉ClN₂O₃ 276.67 Bulky substituent limits reactivity; explored in kinase inhibitor design.
3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid Cl (3), COOEt (5), COOH (2) C₉H₇ClNO₄ 228.61 Ethoxycarbonyl acts as a protecting group; intermediate in peptide synthesis.

Reactivity and Functional Group Influence

  • Cyano vs. Acetyl Groups: The cyano group in the target compound (electron-withdrawing) enhances electrophilicity at the pyridine ring compared to the acetyl group (electron-donating via resonance), which moderates reactivity .
  • Chlorine Position : Moving chlorine from position 3 (target) to 6 (6-chloro analog) redistributes electron density, affecting regioselectivity in cross-coupling reactions .

Biological Activity

3-Chloro-5-cyanopyridine-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClN2O2C_7H_4ClN_2O_2. It features a pyridine ring with a chlorine atom, a cyano group, and a carboxylic acid group. The structural attributes of this compound facilitate its interactions with various biological targets, making it an interesting subject for pharmacological studies.

Research indicates that this compound may act as an enzyme inhibitor or modulator. Its ability to form hydrogen bonds and engage in π-stacking interactions with proteins suggests that it can influence several biochemical pathways. Similar compounds have demonstrated antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications for this compound.

Antimicrobial Properties

Several studies have explored the antimicrobial properties of this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzyme systems, leading to cell death or growth inhibition.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Ethyl 5-chloro-3-cyanopyridine-2-carboxylateStaphylococcus aureus16 µg/mL
5-Cyano-pyridine-2-carboxylic acidPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study examining the effects on macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This indicates its potential as an anti-inflammatory agent .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the compound's safety profile. According to safety data sheets, this compound is classified as harmful if swallowed or in contact with skin, necessitating caution during handling .

Applications in Drug Development

The unique chemical structure of this compound positions it as a valuable intermediate in drug development. It has been explored for use in synthesizing novel therapeutics targeting various diseases, including cancer and infectious diseases.

Research Findings on Drug Development

  • Inhibition of β-secretase : A study highlighted the use of derivatives based on this compound in developing inhibitors for β-secretase, which is crucial in Alzheimer's disease pathology .
  • Anticancer Activity : Preliminary data suggest that compounds related to this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic window .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-5-cyanopyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes halogenation at position 3 (chlorination) and cyano/intact-carboxylic acid group introduction via nucleophilic substitution or metal-catalyzed cross-coupling. For example, palladium-catalyzed cyanation or copper-mediated reactions can introduce the cyano group . Optimizing solvent systems (e.g., DMF or toluene) and catalysts (e.g., Pd/Cu) improves regioselectivity. Temperature control (80–120°C) minimizes side reactions like decarboxylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • NMR : The carboxylic acid proton (δ ~12–13 ppm in 1H^1H-NMR) and chlorine/cyano-induced deshielding in pyridine protons (δ ~8.5–9.5 ppm) are critical. 13C^{13}C-NMR identifies the carboxylic carbon (δ ~165–170 ppm) and nitrile carbon (δ ~115–120 ppm) .
  • IR : Strong absorption bands for -COOH (~2500–3300 cm1^{-1}) and -C≡N (~2200–2250 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves regiochemical ambiguities; intermolecular hydrogen bonds (e.g., carboxylic acid dimers) and Cl⋯Cl interactions (~3.3 Å) are common .

Q. How do the electron-withdrawing substituents (Cl, CN, COOH) influence the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodology : The chlorine and cyano groups deactivate the pyridine ring, directing electrophilic substitutions to position 4 (meta to Cl and para to CN). The carboxylic acid enhances solubility in polar solvents, facilitating reactions like esterification or amidation. Kinetic studies under varying pH (e.g., 2–10) reveal stability trends; decarboxylation risks increase under acidic or high-temperature conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or interactions with biological targets?

  • Methodology : Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like kinases or proteases. For instance, the cyano group’s electron-deficient nature may form hydrogen bonds with catalytic residues (e.g., Lys or Asp in active sites) . Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. What strategies resolve conflicting crystallographic and spectroscopic data during structural refinement?

  • Methodology : Use SHELX programs for iterative refinement. If X-ray data (e.g., Cl⋯Cl interactions ) conflict with NMR-based proton assignments, prioritize high-resolution crystallography (R-factor < 0.05) and validate via 1H^1H-13C^{13}C-HSQC NMR correlations. Adjust torsion angles in SHELXL to align calculated/observed spectra .

Q. How can regioselectivity be controlled in derivatization reactions (e.g., Suzuki coupling) of this compound?

  • Methodology : The chlorine atom directs cross-coupling to position 4. For Suzuki-Miyaura reactions, use Pd(PPh3_3)4_4 in THF/water (3:1) at 80°C. Pre-coordinate the pyridine nitrogen with Lewis acids (e.g., ZnCl2_2) to enhance reactivity. Monitor regiochemistry via LC-MS and 1H^1H-NMR .

Q. What are the thermal and pH-dependent stability profiles of this compound, and how do they inform storage conditions?

  • Methodology : Conduct accelerated stability studies (40–60°C, 75% RH) over 4 weeks. HPLC tracks degradation (e.g., decarboxylation to 3-chloro-5-cyanopyridine). The compound is stable at pH 4–7 (aqueous buffers) but degrades in strong acids/bases. Store at –20°C under inert gas (N2_2/Ar) .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical (DFT-predicted) and experimental (X-ray) bond lengths in the pyridine ring.
Resolution :

Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set).

Check for crystal packing effects (e.g., hydrogen bonding) shortening experimental bonds .

Validate with neutron diffraction or high-pressure crystallography if available .

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